6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

Catalog No.
S6763168
CAS No.
2640822-79-1
M.F
C16H15ClN4O
M. Wt
314.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-be...

CAS Number

2640822-79-1

Product Name

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole

IUPAC Name

6-chloro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzoxazole

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77 g/mol

InChI

InChI=1S/C16H15ClN4O/c17-12-4-5-13-14(11-12)22-16(19-13)21-9-7-20(8-10-21)15-3-1-2-6-18-15/h1-6,11H,7-10H2

InChI Key

GDRVCGIMKKFUBI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(O3)C=C(C=C4)Cl

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a chemical compound characterized by its unique structure, which combines elements of benzoxazole and piperazine. The compound features a chlorinated benzoxazole ring, a piperazine moiety, and a pyridine substituent. Its molecular formula is C15H17ClN4OC_{15}H_{17}ClN_{4}O, and it has a molecular weight of approximately 304.77 g/mol. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole can be attributed to the presence of the chlorinated benzoxazole and piperazine groups. Typical reactions may include:

  • Nucleophilic substitutions at the chlorine atom, allowing for the introduction of various nucleophiles.
  • Condensation reactions involving the piperazine nitrogen atoms, which can react with electrophiles.
  • Cyclization reactions, where the benzoxazole ring can participate in further transformations under acidic or basic conditions.

These reactions can lead to the synthesis of derivatives with altered biological activity or improved pharmacokinetic properties.

Research indicates that compounds similar to 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole exhibit various biological activities, including:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
  • Neurological effects: Compounds in this class may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

The specific biological activity of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole requires further investigation through in vitro and in vivo studies.

The synthesis of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves several steps:

  • Formation of the benzoxazole ring: This can be achieved through cyclization reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
  • Chlorination: The introduction of chlorine at the 6-position may be accomplished using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Piperazine coupling: The piperazine moiety can be synthesized separately and then coupled to the benzoxazole through nucleophilic substitution or coupling reactions.

These steps may vary depending on the desired yield and purity of the final product.

6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole has potential applications in:

  • Pharmaceutical development: As a lead compound for creating new drugs targeting various diseases.
  • Research tools: For studying biological mechanisms related to its activity.

Given its structure, it may also serve as a scaffold for designing more complex molecules with enhanced properties.

Interaction studies are crucial for understanding how 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole interacts with biological targets. These studies may include:

  • Binding affinity assessments: Using techniques such as surface plasmon resonance or isothermal titration calorimetry to evaluate interactions with specific proteins or enzymes.
  • Cellular uptake studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.

Such studies will provide insights into its mechanism of action and help identify potential therapeutic targets.

Several compounds share structural similarities with 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole. Here are some notable examples:

Compound NameStructureUnique Features
6-Chloro-N-pyridinyl-piperazineContains a pyridine ringDifferent substituents lead to varied biological activities
4-(Pyridinyl)-piperazine derivativesVarying substituents on piperazinePotentially different pharmacological profiles
Benzothiazole derivativesSimilar bicyclic structureMay exhibit different reactivity patterns

The uniqueness of 6-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzoxazole lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

314.0934388 g/mol

Monoisotopic Mass

314.0934388 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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